
(meso-Tetraphenylporphyrinato)palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (meso-Tetraphenylporphyrinato)palladium typically involves the reaction of tetraphenylporphyrin (H2TPP) with a palladium salt, such as palladium(II) acetate or palladium(II) chloride. The reaction is usually carried out in an organic solvent like chloroform or dimethylformamide (DMF) under reflux conditions. For example, H2TPP and palladium(II) acetate can be refluxed in chloroform at 90°C for 12 hours under an inert atmosphere to yield the desired complex .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production .
化学反応の分析
Types of Reactions: (meso-Tetraphenylporphyrinato)palladium undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, such as the Wacker-type oxidation of alkenes to ketones.
Reduction: The compound can participate in reduction reactions, often facilitated by the palladium center.
Substitution: Ligand substitution reactions are common, where the axial ligands on the palladium can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or benzoquinone as oxidants, often in the presence of co-catalysts like phenylsilane.
Reduction: Hydrogen gas or hydride donors in the presence of suitable solvents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, ketones are commonly formed, while in substitution reactions, the products vary based on the substituents introduced .
科学的研究の応用
(meso-Tetraphenylporphyrinato)palladium has a wide range of applications in scientific research:
作用機序
The mechanism by which (meso-Tetraphenylporphyrinato)palladium exerts its effects involves the central palladium ion facilitating various chemical transformations. In catalytic processes, the palladium center undergoes cycles of oxidation and reduction, enabling the activation of substrates and the formation of products. In biological applications, the compound can interact with cellular components, such as DNA, leading to cytotoxic effects through mechanisms like oxidative stress .
類似化合物との比較
(meso-Tetraphenylporphyrinato)platinum: Similar in structure but with a platinum center, often used in similar catalytic and therapeutic applications.
(meso-Tetraphenylporphyrinato)iron: Used as a catalyst in oxidation reactions, particularly in biomimetic systems.
(meso-Tetraphenylporphyrinato)copper: Known for its catalytic properties in oxidation and coupling reactions.
Uniqueness: (meso-Tetraphenylporphyrinato)palladium is unique due to the specific reactivity and catalytic properties imparted by the palladium center. It offers distinct advantages in certain oxidation and coupling reactions compared to its analogs with different metal centers .
特性
分子式 |
C44H28N4Pd |
|---|---|
分子量 |
719.1 g/mol |
IUPAC名 |
palladium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Pd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChIキー |
XKZUJMVAIVMVLW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


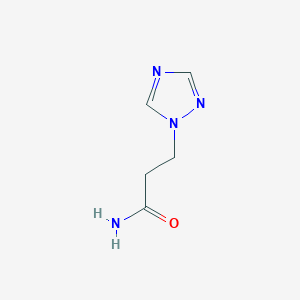

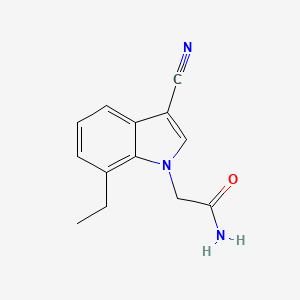
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
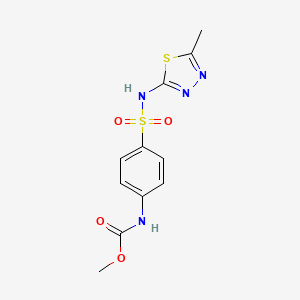
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13103302.png)
![2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13103315.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
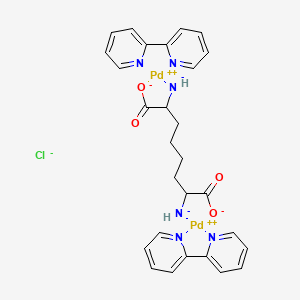

![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)

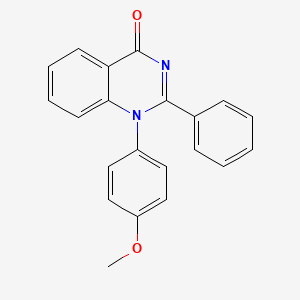
![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
